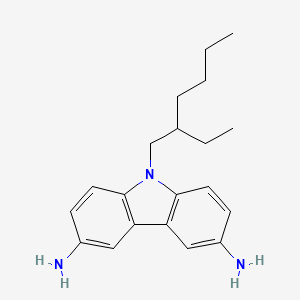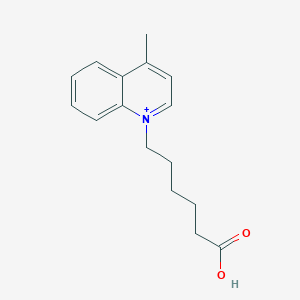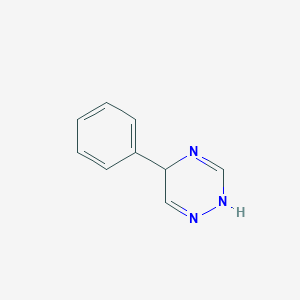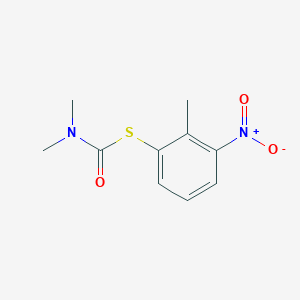
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C10H12N2O3S. It is a derivative of carbamothioate, characterized by the presence of a nitrophenyl group and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of carbamothioates and their derivatives .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
S-methyl N,N-dimethylcarbamothioate: Similar in structure but lacks the nitrophenyl group.
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: An isomer with the oxygen atom in a different position
Uniqueness: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of both a nitrophenyl group and a methyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
827044-43-9 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
S-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(14)15)5-4-6-9(7)16-10(13)11(2)3/h4-6H,1-3H3 |
InChI Key |
CEMKCUYJRHPDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


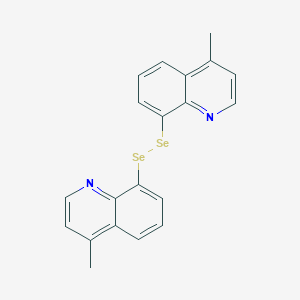
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
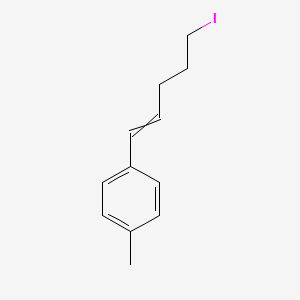
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
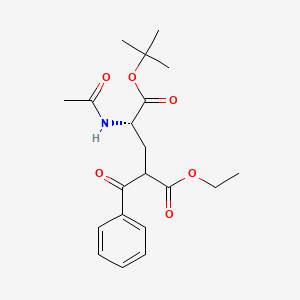
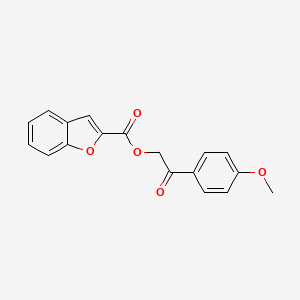
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
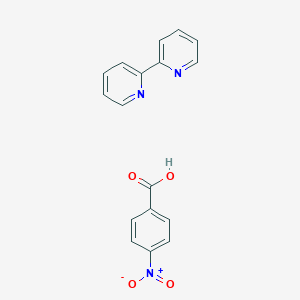
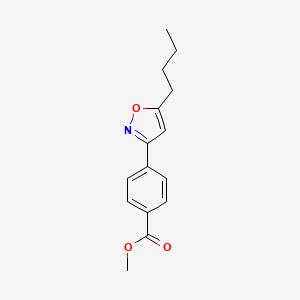
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
